4-Pentylbenzonitrile

Description

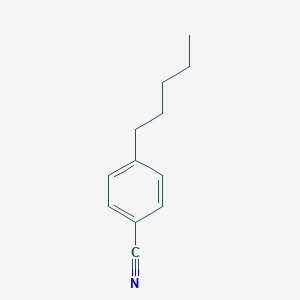

Structure

3D Structure

Properties

IUPAC Name |

4-pentylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPQFJXPPKNHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295221 | |

| Record name | 4-Pentylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10270-29-8 | |

| Record name | 10270-29-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pentylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Pentylbenzonitrile

Established Synthetic Pathways for 4-Pentylbenzonitrile

The synthesis of 4-Pentylbenzonitrile and its analogs can be achieved through various organic chemistry methodologies, ranging from classical alkylation reactions to modern cross-coupling techniques.

Reductive alkylation represents a powerful strategy for the formation of C(sp²)–C(sp³) bonds. Nickel-catalyzed reductive coupling reactions, for instance, are effective for the methylation of unactivated alkyl halides . This principle can be extended to the synthesis of 4-pentylbenzonitrile. A plausible, though not explicitly detailed, approach would involve the reductive cross-coupling of an aryl halide, such as 4-bromobenzonitrile, with a pentyl halide. In such a reaction, a nickel catalyst, often in conjunction with a reducing agent, would facilitate the formation of the desired carbon-carbon bond between the pentyl group and the benzonitrile (B105546) ring. These methods are noted for their efficiency in creating alkylated alkanes and ketones from corresponding halides and acid chlorides .

Alkylation reactions employing strong bases like alkali amides in liquid ammonia are a classic method for forming carbon-carbon bonds, particularly at positions adjacent to an activating group. While direct alkylation on the aromatic ring of benzonitrile is not typical, this method is highly effective for substrates with acidic benzylic protons, such as phenylacetonitrile.

In a representative synthesis, phenylacetonitrile could be deprotonated by sodium amide (NaNH₂) in liquid ammonia to generate a resonance-stabilized carbanion. This potent nucleophile can then react with an alkyl halide, such as 1-bromobutane, via an Sₙ2 reaction to yield α-butylphenylacetonitrile. This intermediate would then serve as a precursor to 4-pentylbenzonitrile through subsequent synthetic steps.

Modern synthetic chemistry has introduced powerful deoxygenative coupling methods that allow for the direct use of alcohols as alkylating agents, bypassing the need to convert them into halides. Metallaphotoredox catalysis provides a general and robust platform for the direct deoxygenative cross-coupling of alcohols with aryl halides nih.gov. This technology merges in situ alcohol activation with transition metal catalysis nih.gov.

The reaction mechanism typically involves the condensation of an alcohol with an N-heterocyclic carbene (NHC) salt to form an activated adduct nih.gov. A photocatalyst, upon excitation with light, initiates a redox cycle involving a nickel catalyst, which then couples with an aryl halide (e.g., 4-bromobenzonitrile) and the activated alcohol adduct to form the C(sp²)–C(sp³) bond nih.gov. This method is notable for its mild conditions and broad substrate scope, accommodating primary, secondary, and tertiary alcohols, making it highly relevant for synthesizing a wide array of 4-alkylbenzonitrile analogues nih.govnih.govresearchgate.net.

| Coupling Partners | Catalyst System | Key Feature | Relevance |

|---|---|---|---|

| Alcohol + Aryl Halide | Nickel Catalyst + Photocatalyst (e.g., Iridium complex) + NHC Salt | Direct use of alcohols as alkyl precursors nih.gov. | Synthesis of 4-pentylbenzonitrile from a pentyl alcohol and 4-halobenzonitrile. |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials rsc.org. While a specific MCR for the direct synthesis of 4-pentylbenzonitrile is not prominent, the principles of MCRs can be applied to construct substituted benzonitriles.

For example, the Strecker reaction, the first described MCR, synthesizes α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source nih.gov. A hypothetical route could involve using 4-pentylbenzaldehyde, ammonia, and a cyanide salt to produce the corresponding α-amino nitrile, which could be further processed. Similarly, copper-catalyzed three-component reactions involving a formylbenzoate, a primary amine, and a terminal alkyne have been used to generate complex heterocyclic structures, demonstrating the utility of MCRs in building molecular complexity from simple precursors beilstein-journals.org. The key advantage of MCRs lies in their high atom- and pot-economy and their ability to rapidly generate diverse molecular libraries rsc.org.

Investigation of Reaction Kinetics and Catalytic Systems in Benzonitrile Synthesis

The industrial production of benzonitriles often relies on the ammoxidation of alkylbenzenes, a process that involves the reaction of an alkylbenzene with ammonia and oxygen at high temperatures over a solid catalyst. The kinetics and catalytic systems for these reactions are crucial for optimizing yield and selectivity.

Transition metal oxide clusters (e.g., Ni, Co, V, Mo, W) fabricated within the pores of β-zeolites have been shown to be highly active and selective catalysts for the ammoxidation of alkylbenzenes like toluene and xylenes medcraveonline.commedcraveonline.com. These reactions are typically conducted in the gas phase. The confinement of the reaction within the sub-nano spaces of the zeolite pores effectively suppresses undesirable side reactions, such as the combustion of reactants to CO₂, even at higher reactant concentrations medcraveonline.com. This leads to high selectivity for the desired nitrile product, often up to 99% medcraveonline.com.

The formation rates of various benzonitriles have been measured, highlighting the efficiency of these catalytic systems.

| Product | Starting Material | Formation Rate (g h⁻¹ gcat⁻¹) at 703K | Nitrile Selectivity |

|---|---|---|---|

| Benzonitrile | Toluene | 0.8 | Up to 99% medcraveonline.com |

| Methylbenzonitriles | Xylenes | 0.6 | Up to 99% medcraveonline.com |

| Chlorobenzonitriles | Chlorotoluenes | 1.1 | Up to 99% medcraveonline.com |

These findings suggest that a similar ammoxidation process using 4-pentyltoluene over a zeolite-supported transition metal oxide catalyst would be a viable and efficient route for the synthesis of 4-pentylbenzonitrile, with kinetics favoring high selectivity under optimized conditions.

Derivatization and Functionalization of 4-Pentylbenzonitrile

The nitrile group (C≡N) in 4-pentylbenzonitrile is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable synthetic intermediate. The carbon-nitrogen triple bond is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles openstax.orglibretexts.org.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. This reaction typically proceeds in two stages: initial conversion to the corresponding primary amide (4-pentylbenzamide), followed by further hydrolysis to the carboxylic acid (4-pentylbenzoic acid) openstax.orgebsco.comchemistrysteps.com. The reaction is initiated by the nucleophilic attack of water (in acid) or hydroxide ion (in base) on the electrophilic nitrile carbon openstax.orgchemistrysteps.com.

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which proceeds via nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding 4-pentylbenzylamine after an aqueous workup openstax.orglibretexts.orgebsco.com.

Reaction with Grignard Reagents: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile. The initial addition forms an imine anion intermediate, which upon hydrolysis yields a ketone openstax.orglibretexts.org. For example, reacting 4-pentylbenzonitrile with methylmagnesium bromide followed by hydrolysis would produce 1-(4-pentylphenyl)ethan-1-one.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of 4-pentylbenzonitrile can undergo electrophilic aromatic substitution (SₑAr) reactions like nitration, halogenation, and Friedel-Crafts reactions wikipedia.orgmasterorganicchemistry.com. The regiochemical outcome is dictated by the directing effects of the two existing substituents.

The pentyl group is an alkyl group, which is an activating, ortho, para-director due to inductive electron donation wikipedia.org.

The nitrile group is a deactivating, meta-director because it withdraws electron density from the ring through both inductive and resonance effects study.com.

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. Therefore, incoming electrophiles would be directed primarily to the positions ortho to the pentyl group (positions 2 and 6), as the para position is already occupied by the nitrile group.

Oxidation Reactions Leading to Functionalized Benzonitriles (e.g., 4-(4-oxopentanoyl)benzonitrile)

The alkyl side-chain of 4-pentylbenzonitrile offers a reactive site for oxidation, leading to the synthesis of various functionalized benzonitriles. The most common and synthetically useful transformation is the oxidation of the benzylic methylene (B1212753) group (the carbon atom directly attached to the phenyl ring) to a carbonyl group, yielding an aryl ketone. This reaction is of considerable importance as aryl ketones are versatile intermediates in the production of fine chemicals and pharmaceuticals. nih.gov For this oxidation to occur, the presence of at least one hydrogen atom on the benzylic carbon is required, a condition which 4-pentylbenzonitrile meets. chemistrysteps.com

The selective conversion of the benzylic C-H bond in alkylarenes to a ketone can be achieved using a variety of modern catalytic systems designed to be efficient and chemoselective under mild conditions. nih.gov These methods represent a significant improvement over traditional, harsher stoichiometric oxidants like KMnO₄ or CrO₃, which often lead to over-oxidation and cleavage of the entire alkyl chain to form a carboxylic acid (in this case, 4-cyanobenzoic acid). chemistrysteps.comnih.govmasterorganicchemistry.com

Recent advances have focused on catalysis using earth-abundant metals and environmentally benign oxidants. For instance, a novel non-heme manganese catalyst has been shown to effectively catalyze the methylene oxidation of various functionalized benzylic compounds using hydrogen peroxide (H₂O₂) as the oxidant. nih.gov This system demonstrates high activity and excellent tolerance for a wide array of functional groups. nih.gov Other catalytic systems employ metals such as iron, nickel, or vanadium with oxidants like molecular oxygen or tert-butyl hydroperoxide (TBHP). mdpi.com Photocatalytic methods have also emerged as a powerful strategy, utilizing visible light in conjunction with photocatalysts like fluorescein or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to achieve the desired transformation at room temperature. nih.govmdpi.com The oxidation of 4-ethylbenzonitrile to 4-acetylbenzonitrile serves as a direct analogue for the conversion of 4-pentylbenzonitrile to its corresponding ketone, 1-(4-cyanophenyl)pentan-1-one. rsc.org

The synthesis of more complex functionalized benzonitriles, such as the example 4-(4-oxopentanoyl)benzonitrile, typically involves multi-step synthetic pathways starting from precursors that are already functionalized, rather than direct, selective oxidation of a simple alkyl chain. For example, the related compound 4-(2-oxoacetyl)benzonitrile is synthesized by the oxidation of 4-acetylbenzonitrile using selenium oxide, highlighting a strategy of building complexity from a simpler ketone precursor. chemicalbook.com

| Catalyst System | Oxidant | Substrate Example | Product | Yield (%) |

|---|---|---|---|---|

| Manganese Catalyst | H₂O₂ | 4-Phenylbutanoic acid | 4-Oxo-4-phenylbutanoic acid | Excellent |

| Fe(NO₃)₃·9H₂O / NHSI | O₂ (aerobic) | Alkylarenes | Aromatic Ketones | 33-99 |

| V₂O₅@TiO₂ | TBHP | Alkylbenzenes | Aromatic Ketones | 68-94 |

| Fluorescein (Photocatalyst) | O₂ (aerobic) | Alkylarenes | Aromatic Ketones | 43-81 |

| DDQ (Photocatalyst) | O₂ (aerobic) | Alkylarenes | Aromatic Ketones | 75-89 |

Data sourced from references nih.govnih.govmdpi.com. NHSI = N-hydroxysuccinimide; TBHP = tert-butyl hydroperoxide; DDQ = 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.

Further Alkylation or Arylation at the Pentyl Chain or Phenyl Ring

Beyond oxidation, the 4-pentylbenzonitrile scaffold can be further modified through alkylation or arylation reactions, targeting either the pentyl side-chain or, more commonly, the phenyl ring. These carbon-carbon bond-forming reactions are fundamental in organic synthesis for building molecular complexity.

Arylation

Modern synthetic methods, particularly palladium- or nickel-catalyzed cross-coupling reactions, have enabled the direct arylation of C-H bonds on aromatic rings. nih.gov This approach avoids the need for pre-functionalization of the ring (e.g., halogenation) and offers a more atom-economical route to biaryl compounds. In the context of 4-pentylbenzonitrile, a direct C-H arylation reaction would introduce an additional aryl substituent onto the phenyl ring. The regiochemical outcome of such a reaction would be dictated by the combined directing effects of the existing substituents. The pentyl group is an activating, ortho-, para-director, while the cyano group is a strongly deactivating, meta-director. The interplay between these competing effects, along with the specific catalyst and ligand system employed, would determine the position of the incoming aryl group. nih.gov For instance, photochemical C-H arylation using nickel catalysts has been successfully applied to substrates containing a benzonitrile moiety, demonstrating the viability of such transformations. semanticscholar.org

Alkylation

The classical method for introducing an alkyl group onto an aromatic ring is the Friedel-Crafts alkylation. wikipedia.org This reaction involves an electrophilic aromatic substitution, typically using an alkyl halide as the alkylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgnih.gov However, applying the Friedel-Crafts reaction to 4-pentylbenzonitrile presents significant challenges. The cyano group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution, making the reaction conditions harsh and often leading to low yields. libretexts.org Furthermore, Friedel-Crafts alkylations are prone to issues such as carbocation rearrangements and polyalkylation, which can complicate the product mixture. wikipedia.org Due to the deactivating nature of the nitrile, alternative strategies are generally preferred for the alkylation of benzonitrile-containing compounds.

| Reaction Type | General Reagents | Catalyst Example | Target Site on 4-Pentylbenzonitrile | Key Considerations |

|---|---|---|---|---|

| C-H Arylation | Aryl Halide or equivalent | Palladium(II) or Nickel(II) complexes | Phenyl Ring | Competing directing effects (ortho, para vs. meta); catalyst and ligand choice are crucial. |

| Friedel-Crafts Alkylation | Alkyl Halide | AlCl₃, FeCl₃ | Phenyl Ring | Strongly disfavored due to deactivating -CN group; risk of polyalkylation and rearrangements. |

Data sourced from references nih.govnih.govsemanticscholar.orgwikipedia.orglibretexts.org.

Advanced Spectroscopic Characterization for Elucidating Molecular Structures and Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton and proton environments within a molecule. For 4-pentylbenzonitrile, both ¹H and ¹³C NMR provide definitive structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. libretexts.org The spectrum of 4-pentylbenzonitrile would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the pentyl chain. The aromatic protons typically appear in the downfield region (higher ppm values) due to the deshielding effect of the benzene (B151609) ring's current. Protons closer to the electron-withdrawing nitrile group will be shifted further downfield. The protons of the pentyl group will appear in the upfield region, with the chemical shift of each methylene (B1212753) and methyl group influenced by its proximity to the aromatic ring.

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. ucl.ac.ukbhu.ac.in Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum of 4-pentylbenzonitrile will display signals for the aromatic carbons and the five carbons of the pentyl chain. The carbon of the nitrile group (C≡N) has a characteristic chemical shift, typically in the range of 110-120 ppm. ucl.ac.uk The aromatic carbons will have shifts in the aromatic region (typically 110-150 ppm), with the carbon attached to the nitrile group and the carbon attached to the pentyl group showing distinct shifts due to the electronic effects of these substituents. ucl.ac.uk The aliphatic carbons of the pentyl group will appear at higher field (lower ppm values). A study of various benzonitrile (B105546) derivatives provides reference points for these shifts. rsc.org

| Nucleus | Typical Chemical Shift Range (ppm) | Assignment in 4-Pentylbenzonitrile (Expected) |

|---|---|---|

| ¹H | 7.0 - 8.0 | Aromatic protons (Ar-H) |

| ¹H | 2.5 - 2.8 | Methylene protons adjacent to the aromatic ring (Ar-CH₂) |

| ¹H | 1.2 - 1.7 | Methylene protons of the pentyl chain (-CH₂-) |

| ¹H | 0.8 - 1.0 | Terminal methyl protons (-CH₃) |

| ¹³C | 110 - 120 | Nitrile carbon (-C≡N) |

| ¹³C | 110 - 150 | Aromatic carbons (Ar-C) |

| ¹³C | 30 - 40 | Methylene carbon adjacent to the aromatic ring (Ar-CH₂) |

| ¹³C | 20 - 35 | Methylene carbons of the pentyl chain (-CH₂-) |

| ¹³C | ~14 | Terminal methyl carbon (-CH₃) |

Vibrational Spectroscopy: Raman and Fourier-Transform Infrared (FT-IR) Analysis

Vibrational spectroscopy, encompassing both Raman and Fourier-Transform Infrared (FT-IR) techniques, probes the vibrational modes of a molecule. uni-siegen.dejascoinc.com These methods are complementary and provide a molecular fingerprint based on the characteristic vibrations of different functional groups. jascoinc.commgcub.ac.in

Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rtilab.com For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. uni-siegen.de In the FT-IR spectrum of 4-pentylbenzonitrile, a prominent and sharp absorption band is expected for the C≡N stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. The spectrum will also feature bands corresponding to the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic pentyl group (around 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. mdpi.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. uni-siegen.de The C≡N stretch in 4-pentylbenzonitrile is also expected to be strongly Raman-active. The symmetric "breathing" mode of the para-disubstituted benzene ring typically gives a strong Raman signal. Aliphatic C-H stretching and bending vibrations will also be observable. The complementary nature of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. jascoinc.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Nitrile (C≡N) Stretch | 2220 - 2260 | FT-IR, Raman (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| Aliphatic C-H Bend | 1375 - 1470 | FT-IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions from the ground state to an excited state. technologynetworks.comlibretexts.org The UV-Vis spectrum of 4-pentylbenzonitrile is characterized by absorptions arising from the π-electron system of the benzene ring.

Benzene itself exhibits characteristic absorption bands. up.ac.za In substituted benzenes like 4-pentylbenzonitrile, these bands can be shifted and their intensities altered. up.ac.za The presence of the nitrile group and the pentyl group influences the electronic transitions. One would expect to observe π → π* transitions, which are typically intense. adpcollege.ac.in The spectrum of 4-pentylbenzonitrile in a suitable solvent, such as benzonitrile itself, would show absorption bands characteristic of the substituted benzene chromophore. researchgate.net The position of the absorption maximum (λ_max) provides information about the electronic structure of the molecule. azooptics.com

| Electronic Transition | Typical Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | ~200 - 280 | Substituted Benzene Ring |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. bu.edu.eg It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. bu.edu.eglibretexts.org

In the mass spectrum of 4-pentylbenzonitrile, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. msu.edu

Upon electron impact ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.orgyoutube.com The fragmentation pattern is a characteristic fingerprint of the molecule. For 4-pentylbenzonitrile, common fragmentation pathways would include cleavage of the pentyl chain. The loss of alkyl fragments from the pentyl group would lead to a series of peaks corresponding to butyl, propyl, ethyl, and methyl cations or radical cations. msu.edu Another significant fragmentation pathway could involve the loss of the nitrile group or hydrogen cyanide (HCN). The fragmentation of benzonitrile itself has been studied and involves the loss of HCN. nih.gov The stability of the resulting carbocations influences the relative abundance of the fragment peaks. libretexts.org

| m/z Value | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 159 | [C₁₂H₁₅N]⁺ | Molecular Ion (M⁺) |

| 144 | [M - CH₃]⁺ | Loss of a methyl radical |

| 130 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 116 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 102 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 103 | [C₇H₅N]⁺ | Benzylic cleavage |

Computational and Theoretical Studies on 4 Pentylbenzonitrile and Its Analogues

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are central to computational organic chemistry. nrel.gov DFT offers a favorable balance between computational cost and accuracy, making it possible to calculate the properties of complex organic molecules. nrel.gov Methods such as the M06-2X functional with a def2-TZVP basis set are commonly used to obtain optimized 3D geometries, enthalpies, Gibbs free energies, and electronic properties like Mulliken charges and spin densities. nrel.gov These calculations are foundational for understanding molecular structure and predicting reaction thermodynamics and kinetics. nrel.govmdpi.com

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is described by its molecular orbitals (MOs), which are formed from the linear combination of atomic orbitals (LCAO). edtechbooks.org Molecular orbital theory explains the distribution and energy of electrons within a molecule, distinguishing between bonding orbitals, which stabilize the molecule, and antibonding orbitals, which are destabilizing. edtechbooks.orglibretexts.org

The analysis of MOs is crucial for understanding a molecule's chemical behavior. Key orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. libretexts.org

Below is an example of how data from a DFT calculation on a molecule analogous to 4-pentylbenzonitrile might be presented. The energies are typically given in atomic units (a.u.) or electron volts (eV). jimdo.com

Table 1: Example of Calculated Molecular Orbital Energies

| Molecular Orbital | Energy (a.u.) | Occupancy | Description |

|---|---|---|---|

| LUMO+1 | +0.05 | 0 | Antibonding (π*) |

| LUMO | +0.02 | 0 | Antibonding (π*) |

| HOMO | -0.25 | 2 | Bonding (π) |

| HOMO-1 | -0.31 | 2 | Bonding (π) |

This table is illustrative and does not represent actual calculated values for 4-Pentylbenzonitrile.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. consensus.app By calculating the potential energy surface (PES) for a reaction, chemists can identify the most probable pathway from reactants to products. catalysis.blog This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. consensus.appresearchgate.net

The process often involves several steps:

Proposing Pathways: Based on chemical principles, one or more potential reaction mechanisms are proposed. nih.gov

Geometry Optimization: DFT calculations are used to find the lowest-energy structures for all species involved in the proposed pathways. orientjchem.org

Transition State Search: Sophisticated algorithms are employed to locate the saddle points on the potential energy surface, which correspond to the transition states of elementary reaction steps. researchgate.net

Pathway Verification: Techniques like Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the intended reactant and product. consensus.app

The calculated energy differences between the reactants and transition states yield the activation energy barriers, which are critical for understanding reaction kinetics. researchgate.net This approach allows for the detailed study of reaction selectivity and the identification of potential byproducts. escholarship.org

Table 2: Simplified Example of a Calculated Reaction Pathway

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State 1 (TS1) | Energy barrier for the first step | +15.2 |

| Intermediate | A stable species formed during the reaction | -5.4 |

| Transition State 2 (TS2) | Energy barrier for the second step | +10.8 |

This table is a generalized example illustrating the concept of a computational reaction pathway.

Molecular Dynamics Simulations of 4-Pentylbenzonitrile Systems

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. utoronto.cayoutube.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular motion, conformational changes, and thermodynamic properties. utoronto.ca

In an MD simulation, the forces between atoms are typically calculated using a "force field," which is a set of parameters and potential energy functions that describe the interactions within and between molecules. semanticscholar.org These simulations can model complex systems containing thousands or even millions of atoms, such as 4-pentylbenzonitrile in a solvent or as part of a liquid crystal phase. rsc.org

MD simulations are particularly useful for understanding:

Conformational Dynamics: How flexible parts of a molecule, like the pentyl chain in 4-pentylbenzonitrile, move and change shape. youtube.com

Solvation: The arrangement and interaction of solvent molecules around a solute.

Phase Behavior: The collective behavior of molecules that leads to the formation of different phases, such as the liquid crystal phases for which cyanobiphenyls and similar molecules are known.

Binding Processes: The mechanism and energetics of a molecule binding to a receptor or surface. semanticscholar.orgrug.nl

Table 3: Key Components and Outputs of a Molecular Dynamics Simulation

| Component/Output | Description | Example |

|---|---|---|

| Input | ||

| Force Field | Set of equations and parameters describing inter- and intramolecular forces. | AMBER, CHARMM, GROMOS |

| Initial Coordinates | Starting positions of all atoms in the system. | From X-ray crystallography or computational modeling. |

| Simulation Box | Defined volume (often with periodic boundary conditions) containing the molecules. | A cube of water molecules surrounding a solute. |

| Output | ||

| Trajectory | A file containing the positions, velocities, and forces of all atoms at discrete time steps. | A movie showing the molecule tumbling and vibrating. youtube.com |

| Thermodynamic Properties | Calculated averages of quantities like temperature, pressure, and energy. | Average potential energy of the system over the simulation time. |

Modeling of Electro-Optical Properties and Intermolecular Interactions

The bulk properties of a material, such as its electro-optical response, are governed by the collective behavior of its constituent molecules and the interactions between them. rsc.orgmdpi.com Computational modeling plays a key role in connecting the molecular-level details of 4-pentylbenzonitrile to the macroscopic properties observed in applications like liquid crystal displays.

Intermolecular interactions are the non-covalent forces between molecules, including van der Waals forces, dipole-dipole interactions, and hydrogen bonds. aps.orgijcce.ac.ir The nitrile group (-C≡N) in 4-pentylbenzonitrile creates a strong dipole moment, leading to significant dipole-dipole interactions that influence how the molecules align with each other and with an external electric field. ijcce.ac.ir Theoretical studies can estimate the strength and nature of these interactions, which are crucial for predicting the structure of condensed phases. mdpi.com

Modeling the electro-optical properties involves a multi-scale approach:

Quantum Mechanics (QM): Used to calculate the properties of a single molecule, such as its polarizability and hyperpolarizability, which describe how its electron cloud responds to an electric field.

Molecular Dynamics (MD): Used to simulate the collective arrangement and orientation of many molecules in a condensed phase, both with and without an external electric field. rsc.org

Connecting the Scales: The results from QM and MD are combined to predict the bulk optical properties of the material, such as its refractive index and how it changes in response to an applied voltage. nih.gov This allows researchers to understand how the molecular structure of compounds like 4-pentylbenzonitrile gives rise to the desirable electro-optical switching behavior seen in liquid crystals. dbc.wroc.plresearchgate.net

Table 4: Common Intermolecular Interactions and Their Typical Energies

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| Ion-Dipole | Force between an ion and a polar molecule. | 10 - 50 |

| Dipole-Dipole | Force between two permanent polar molecules. | 1 - 10 |

| Hydrogen Bond | A special type of dipole-dipole interaction involving H bonded to N, O, or F. | 3 - 10 |

Electro Optical and Photonic Applications Research

Exploration of Nonlinear Optical (NLO) Properties in Benzonitrile (B105546) Derivatives

Nonlinear optical (NLO) materials are crucial for photonic applications like optical switching, frequency conversion, and data storage. researchgate.net The NLO response in organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, arises from intramolecular charge transfer (ICT). frontiersin.org The benzonitrile moiety is a commonly used electron-acceptor group in NLO chromophores. mdpi.com

Research into benzonitrile derivatives has revealed significant NLO properties. Computational studies using Density Functional Theory (DFT) have been employed to predict the hyperpolarizability (β), a measure of a molecule's NLO activity. For instance, studies on various benzonitrile derivatives have shown that modifying the donor part of the molecule significantly influences its NLO properties. mdpi.com The presence of strong electron-donating and withdrawing groups enhances the electron delocalization, leading to higher NLO responses. analis.com.my

Experimental investigations have confirmed these theoretical predictions. In one study, a derivative, 4-(4-pentenyloxy)benzonitrile, demonstrated self-bending and filamentation effects when subjected to a continuous wave argon laser, a clear indication of its NLO character. researchgate.net Another study investigated the NLO properties of (E)-4-((4-ethoxybenzylideneamino)benzonitrile in various solvent environments, highlighting the tunability of these properties. dergipark.org.tr The design of molecules with specific D–A–π–A architectures, incorporating an additional acceptor like a cyano group, has been shown to increase poling efficiency, resulting in comparable or enhanced electro-optic coefficients. researchgate.net

Table 1: NLO Properties of Selected Benzonitrile Derivatives

| Compound/System | Method | Key Finding | Reference |

|---|---|---|---|

| 4-(4-pentenyloxy)benzonitrile | Experimental (Laser-induced effects) | Exhibits self-bending and filamentation, confirming NLO properties. | researchgate.net |

| Benzonitrile moiety-based molecules (A, B, C) in PVK | Computational (DFT/B3LYP) | The donor moiety significantly influences structural and electronic properties, which dictate the NLO response of the composite. | mdpi.com |

| (E)-4-((4-ethoxybenzylideneamino)benzonitrile | Computational (DFT/PCM) | NLO properties were investigated in various solvents, showing environmental influence. | dergipark.org.tr |

| Azobenzene (B91143) derivatives with donor/acceptor groups | Computational (DFT) | The presence of strong electron donating and withdrawing groups enhances the NLO property. | analis.com.my |

Electro-Optical Switching Characteristics and Response Dynamics

The ability to switch the orientation of liquid crystal molecules with an electric field is the basis for most liquid crystal displays (LCDs) and many other electro-optical devices. mit.edufibermall.com Benzonitrile compounds, such as 4'-pentyl-4-biphenylcarbonitrile (5CB), are archetypal nematic liquid crystals used in these applications due to their positive dielectric anisotropy. mit.edutandfonline.com This means their molecular long axis preferentially aligns parallel to an applied electric field.

The dynamic response of these liquid crystals is characterized by their switching times (rise and fall times) and the threshold voltage required to induce reorientation, known as the Fréedericksz transition. beilstein-journals.org Research on 5CB has extensively characterized its molecular dynamics and responsiveness to electric fields. nih.gov When a voltage is applied to a cell containing the liquid crystal, the molecules rotate, changing the refractive index experienced by light passing through. This change in polarization state is the fundamental mechanism for light modulation in a twisted-nematic (TN) LCD. mit.edu

The response dynamics are influenced by several factors, including the material's viscosity, the cell thickness, and the strength of the electric field. reshine-display.com For example, while biphenyl (B1667301) and phenylcyclohexane (B48628) liquid crystals with cyano end groups have been widely used, their higher viscosity compared to fluorinated counterparts can be a limiting factor in some applications. reshine-display.com The switching speed is critical for applications requiring high refresh rates. Solid-state fiber optic switches using electro-optical effects can achieve response times from the microsecond to the nanosecond scale, enabling continuous switching operations at high frequencies. agiltron.com

Table 2: Electro-Optical Switching Properties of Benzonitrile-based Liquid Crystals

| Material System | Application/Phenomenon | Key Characteristics | Reference |

|---|---|---|---|

| 4'-Pentyl-4-biphenylcarbonitrile (5CB) | Twisted-Nematic LCD | Positive dielectric anisotropy allows electric field-induced molecular reorientation to modulate light. | mit.edu |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | Nematic Liquid Crystal | Nematic to isotropic phase transition at 327.6 K; used in optoelectronics. | ossila.com |

| Selectively Deuterated 5CB | Nematic Liquid Crystal | Shows a substantial difference in switching fields compared to fully protonated 5CB. | nih.gov |

| Solid-State Fiber Optic Switch | Optical Communication | Utilizes electro-optical effects to achieve fast response times (µs to ns) for high-reliability switching. | agiltron.com |

Photorefractive Behavior in Systems Containing Benzonitrile Chromophores

The photorefractive effect is a light-induced change in the refractive index of a material. osti.gov It requires a substance that is both electro-optic and photoconductive. caltech.edu When two laser beams interfere within the material, a non-uniform pattern of light is created. In the bright regions, charge carriers are generated and migrate to the darker regions, where they become trapped. This separation of charge creates a strong internal electric field (the space-charge field), which then modulates the refractive index via the electro-optic effect, creating a refractive index grating that can diffract light. osti.govresearchgate.net

Systems containing benzonitrile chromophores have been shown to exhibit excellent photorefractive properties. dntb.gov.ua Research on photorefractive polymers doped with benzonitrile-based Schiff base nonlinear chromophores has demonstrated very high performance. researchgate.net For example, a polymer system doped with 4-[(4-(diethylamino)-2-hydroxybenzylideneamino]benzonitrile (Dc) at a 25 wt% level achieved a diffraction efficiency as high as 90% with an applied electric field of around 56 V/μm. researchgate.netresearchgate.net Similarly, nematic liquid crystals like 4'-pentyl-4-biphenylcarbonitrile (5CB), when doped with suitable electron donors and acceptors, also show significant photorefractive effects. osti.gov

The performance of these materials is often characterized by the two-beam coupling (TBC) gain coefficient and the four-wave mixing (FWM) diffraction efficiency. High gain coefficients indicate efficient energy transfer between the two writing beams, which is useful for applications like noise-free image amplification. osti.gov The development of these materials has led to improved response times and high stability, making them promising for real-time holographic imaging and optical processing. researchgate.netresearchgate.net

Table 3: Performance of Photorefractive Systems with Benzonitrile Chromophores

| System | Chromophore | Performance Metric | Value | Conditions | Reference |

|---|---|---|---|---|---|

| Polymer Composite | 4-[(4-(diethylamino)-2-hydroxybenzylideneamino]benzonitrile (Dc) | Diffraction Efficiency | ~90% | 25 wt% doping, 56 V/μm field | researchgate.netresearchgate.net |

| Polymer Composite | 4-[(4-(diethylamino)-2-hydroxybenzylideneamino]benzonitrile (Dc) | Two-Beam Coupling Gain | 122 cm⁻¹ | 85 V/μm field | researchgate.net |

| Nematic Liquid Crystal | 4'-pentyl-4-biphenylcarbonitrile (5CB) | Photorefractivity | Large diffraction efficiencies and two-beam coupling gain observed. | Doped with electron donors and acceptors. | osti.gov |

Development of Electro-Optical Devices Utilizing Liquid Crystal Systems with Benzonitrile Components

The unique properties of liquid crystals containing benzonitrile components have led to their incorporation into a wide range of electro-optical devices. The most ubiquitous of these is the Liquid Crystal Display (LCD). labinsights.nl Benzonitrile derivatives are key intermediates in the synthesis of liquid crystal monomers that are mixed to form the materials used in Thin-Film-Transistor (TFT) LCD panels. reshine-display.comlabinsights.nl Compounds like 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) are used directly in such applications. ossila.com

Beyond displays, these materials are integral to other advanced photonic devices. Electro-optical switches, which control the path of light in fiber optic networks, can be based on the electro-optic effect in liquid crystals or other materials. fibermall.comaltertechnology-group.com These switches can be all-optical, where one light beam controls another, or electro-optical, where an electric field directs the signal. researchgate.net Solid-state switches with no moving parts offer high reliability and fast switching speeds, which are critical for telecommunications and space applications. agiltron.comaltertechnology-group.com

Recent innovations include embedding a liquid crystal layer into waveguides created by direct laser writing. scitechdaily.com This allows for the creation of compact, 3D-integrated photonic devices like tunable wave plates, where an applied voltage rotates the liquid crystal molecules and modulates the polarization of light within the waveguide. scitechdaily.com Another application involves using polymers doped with electro-optically sensitive chromophores to fabricate the waveguides themselves. jhuapl.edu These advancements pave the way for complex photonic circuits, spatial light modulators, and optical neural networks on a single chip. scitechdaily.com

Pockels and Kerr Effects in Doped Polymeric Systems Containing Benzonitrile Chromophores

The change in a material's refractive index by an external electric field is known as the electro-optic effect. rp-photonics.com This effect has two primary manifestations: the Pockels effect, where the refractive index change is linearly proportional to the applied electric field, and the Kerr effect, where the change is proportional to the square of the field. rp-photonics.comkobv.de The Pockels effect occurs only in non-centrosymmetric materials, while the Kerr effect is present in all materials. rp-photonics.com

To harness the stronger, linear Pockels effect in typically centrosymmetric polymer systems, a non-centrosymmetric order must be induced. This is achieved by doping a host polymer, like polymethylmethacrylate (PMMA), with NLO chromophores (a guest-host system) and then applying a strong electric field at an elevated temperature near the polymer's glass transition temperature. jhuapl.edukobv.de This process, called poling, aligns the dipolar chromophores, breaking the material's centrosymmetry. researchgate.netacademie-sciences.fr

Benzonitrile derivatives are frequently used as the NLO chromophore in such systems. For example, a novel dialkylamino-phenylethynyl-benzonitrile dye attached to a polyimide backbone was synthesized and poled. oldcitypublishing.comresearchgate.net The resulting thin film exhibited a strong Pockels effect, with an electro-optic coefficient (r₃₃) of 12 ± 2 pm/V measured at 532 nm. oldcitypublishing.comresearchgate.net In such systems, both the Pockels and Kerr effects contribute to the total refractive index change, with the Kerr effect becoming more significant at higher field strengths. kobv.de These materials are being developed for devices like Pockels cells, which are high-speed optical modulators. researchgate.net

Table 4: Electro-Optic Coefficients in Doped Polymer Systems

| System | Chromophore | Host Polymer | EO Coefficient (r₃₃) | Wavelength | Reference |

|---|---|---|---|---|---|

| Side-chain Polymer | Dialkylamino-phenylethynyl-benzonitrile | Polyimide | 12 ± 2 pm/V | 532 nm | oldcitypublishing.comresearchgate.net |

| Guest-Host System | Disperse Red 1 (DR1) | PMMA | 6.1 pm/V (estimated) | 810 nm | oldcitypublishing.comresearchgate.net |

| Guest-Host System | 2-Methyl-4-nitroaniline (MNA) | PMMA | 1.735 ± 0.029 pmV⁻¹ | Not specified | kobv.de |

| Guest-Host System | 2-Methyl-4-nitroaniline (MNA) | Poly(vinyl cinnamate) | 0.547 ± 0.008 pmV⁻¹ | Not specified | kobv.de |

Polymer Chemistry and Composite Materials Research

Polymerization Studies Incorporating 4-Pentylbenzonitrile or its Polymerizable Analogues

The incorporation of benzonitrile (B105546) moieties into polymer chains can be achieved either by polymerizing monomers that already contain this functional group or by chemically modifying a pre-existing polymer. These approaches allow for the development of polymers with specific functionalities.

Free radical polymerization is a common method for synthesizing a wide variety of polymers. beilstein-journals.org In this process, an initiator generates free radicals that react with monomer units, typically those containing a vinyl group (C=C double bond), to create a growing polymer chain. beilstein-journals.orgpjsir.org The copolymerization of two or more different vinyl monomers is a versatile technique to tailor the properties of the final material. nih.gov

The behavior of such a copolymerization is described by the Mayo-Lewis equation, which uses monomer reactivity ratios (r1 and r2) to predict the composition of the copolymer based on the monomer feed ratio. nih.gov For a polymerizable analogue of 4-pentylbenzonitrile, such as a vinyl-substituted benzonitrile, to be incorporated into a polymer chain alongside other vinyl monomers like styrene (B11656) or methyl methacrylate (B99206) (MMA), its reactivity in a radical process would be a critical factor. nih.govarxiv.org Studies on plant-oil-based vinyl monomers copolymerized with monomers like MMA show that incorporating different functional monomers can significantly alter the glass transition temperature (Tg) and mechanical properties of the resulting copolymer, demonstrating the potential for a benzonitrile-containing monomer to impart its unique characteristics to the final polymer. nih.gov For example, incorporating biobased monomers can provide flexibility and improve toughness in otherwise rigid polymers like poly(methyl methacrylate) (PMMA). nih.gov

Table 1: Example Reactivity Ratios and Alfrey-Price Q-e Values for Copolymerization of Linseed Oil-Based Vinyl Monomer (LSM) with Commercial Monomers nih.gov

| Comonomer (M₂) | r₁ (LSM) | r₂ (Comonomer) | Q₁ (LSM) | e₁ (LSM) |

| Styrene (St) | 0.29 ± 0.04 | 1.30 ± 0.10 | 0.35 ± 0.03 | -0.19 ± 0.02 |

| Methyl Methacrylate (MMA) | 0.25 ± 0.03 | 2.10 ± 0.15 | 0.36 ± 0.03 | 0.04 ± 0.01 |

| Vinyl Acetate (VAc) | 4.30 ± 0.20 | 0.21 ± 0.02 | 0.34 ± 0.03 | -0.09 ± 0.02 |

This table illustrates how reactivity ratios are determined for novel monomers to predict their behavior in free radical copolymerization.

Post-polymerization modification is a powerful strategy for introducing functional groups that might not be compatible with the initial polymerization conditions. cmu.edu This approach involves first synthesizing a polymer with a reactive handle and then chemically altering that handle to achieve the desired functionality. beilstein-journals.orgcmu.edu

For polymers containing benzonitrile moieties, the nitrile group itself can serve as the reactive site for modification. One notable example is the conversion of nitrile groups into tetrazole units. cmu.edu This transformation can be accomplished using "click" chemistry, which is known for its high efficiency and selectivity. cmu.edu This specific modification is significant because tetrazoles have acidic properties similar to carboxylic acids, allowing for the introduction of acidic functionality into a polymer that was synthesized under conditions where acidic monomers could not be directly used. cmu.edu Other modification strategies can involve reactions like cycloadditions or nucleophilic aromatic substitutions on the polymer backbone to alter optical and electronic properties. nih.gov

Polymer-Stabilized and Polymer-Dispersed Liquid Crystal Systems

Polymer/liquid crystal composites are materials that combine the processability and structural integrity of polymers with the responsive electro-optical properties of liquid crystals (LCs). nih.gov 4-Pentylbenzonitrile is a key component in well-known liquid crystals like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), which are widely used in these systems. aps.orgresearchgate.net There are two main types of these composites: Polymer-Dispersed Liquid Crystals (PDLCs) and Polymer-Stabilized Liquid Crystals (PSLCs). mdpi.com

In PDLCs, microscopic droplets of a liquid crystal, such as 5CB, are dispersed within a continuous solid polymer matrix. nih.govaps.orgbibliotekanauki.pl The material can be switched from a light-scattering, opaque state to a transparent state by applying an electric field. materiability.com Research on PDLCs made from polystyrene and 5CB (PS/5CB) has investigated their thermal transport properties, showing how the electric field affects heat flow through the composite. aps.org The size and shape of the LC droplets and the properties of the polymer matrix are crucial factors influencing the electro-optical performance of PDLCs. bibliotekanauki.plmateriability.com

In PSLCs, a small amount of a polymer (typically <10 wt%) forms a cross-linked network within a continuous liquid crystal phase. mdpi.commdpi.com This polymer network helps to stabilize the alignment of the liquid crystal molecules, which can improve switching speeds and stabilize different LC phases. mdpi.comecust.edu.cn The network is typically formed by in-situ polymerization of reactive monomers dissolved in the liquid crystal. nih.gov PSLCs generally require a lower operating voltage compared to PDLCs due to the lower polymer content and weaker anchoring forces between the polymer and the LC. mdpi.com

Table 2: Properties of Polystyrene/5CB Polymer-Dispersed Liquid Crystal (PDLC) System aps.org

| Property | Value | Conditions |

| Liquid Crystal Concentration | 73 vol.% and 85 vol.% | Experiments conducted on two different concentrations. |

| System Components | Polystyrene (PS) and 4-Cyano-4'-pentylbiphenyl (5CB) | - |

| Investigated Property | Thermal transport under a frequency-dependent electric field | Study of Maxwell-Wagner-Sillars effects. |

| Calculated Parameter | Interfacial thermal resistance between LC droplets and polymer matrix | Determined from electric field-varying experiments. |

Novel Functional Polymeric Materials with Benzonitrile Moieties

The incorporation of benzonitrile groups into polymer structures is a key strategy for developing novel functional materials with advanced properties for specialized applications.

Self-healing polymers are smart materials capable of autonomously repairing damage. A promising approach to creating such materials involves the use of metallosupramolecular polymers. These materials incorporate metal-ligand complexes into the polymer structure, which can act as reversible cross-links. mdpi.comnih.gov The self-healing mechanism relies on non-covalent interactions such as metal-coordination bonds and hydrogen bonds, which can re-form after being broken. mdpi.comresearchgate.net

Research in this area has focused on the free radical copolymerization of vinyl monomers, such as acrylic acid and acrylamide, with metal-containing monomers. nih.govresearchgate.net For example, copolymers incorporating a 4′-phenyl-2,2′:6′,2″-terpyridine ligand complexed with a metal ion have demonstrated excellent self-healing capabilities and impressive mechanical properties. mdpi.com The incorporation of the metal complex directly into the polymer chain can result in materials with high tensile strength and modulus of elasticity. mdpi.com While direct examples using benzonitrile are not prominent, functionalizing the ligand systems (e.g., the phenylterpyridine) with a benzonitrile group could be a viable strategy to combine the dielectric properties associated with the nitrile moiety with the self-healing nature of the metallocopolymer.

Table 3: Mechanical Properties of Self-Healing Copolymers Based on Cobalt Acrylate with 4′-Phenyl-2,2′:6′,2″-terpyridine mdpi.com

| Copolymer Composition | Tensile Strength (MPa) | Modulus of Elasticity (GPa) |

| Initial Copolymer 1 | 122 | 4.3 |

| Healed Copolymer 2 | 50 (initial), ~31 (after healing) | 3.4 |

This table shows the high mechanical strength achievable in these functional polymers and their ability to recover strength after healing.

Electro-optical (EO) polymers are materials that change their optical properties, such as refractive index, in response to an electric field. dtic.mil They are critical for applications in high-speed data communication and optical signal processing. dtic.milmdpi.com The benzonitrile moiety is a valuable component in EO polymers due to the high dipole moment of the nitrile group, which contributes to a large electro-optic coefficient.

Polymers can be designed with benzonitrile groups as part of the polymer backbone or as pendant side chains. For instance, polyimides containing ether-linked benzonitrile moieties have been synthesized for applications requiring materials with a high dielectric constant and high thermal stability. google.com These polymers exhibit high glass-transition temperatures (Tg) and are strong and tough, making them suitable for use in demanding electronic applications. google.com Another approach involves creating polymers with pendant azobenzonitrile moieties, which have been shown to have irreversible redox steps and characteristic optical absorption, making them interesting for electro-optical devices. nih.gov The performance of EO polymers is often characterized by their EO coefficient (r33) and thermal stability, which are crucial for device fabrication and long-term operation. dtic.milnih.gov

Table 4: Thermal and Mechanical Properties of Polyimides Containing Benzonitrile Moieties google.com

| Polymer Source Diamine | Glass Transition Temp. (Tg) (°C) | Tensile Modulus (GPa) |

| m,m-3CN derived | 216 - 285 | 1.95 - 2.86 |

| p,p-3CN derived | 260 - 341 | 1.95 - 2.86 |

This table demonstrates the high thermal stability and mechanical strength of polyimides functionalized with benzonitrile groups.

Self Assembly Phenomena and Supramolecular Architectures

Principles of Molecular Self-Assembly involving Benzonitrile (B105546) Building Blocks

Molecular self-assembly is the process by which molecules adopt a defined arrangement without external guidance. nih.gov In the context of benzonitrile-containing molecules like 4-pentylbenzonitrile, this assembly is governed by a suite of non-covalent interactions. nih.gov These interactions, though weaker than covalent bonds, collectively direct the formation of stable supramolecular structures.

The key principles are driven by the distinct chemical features of the benzonitrile moiety:

Dipole-Dipole Interactions: The nitrile group (-C≡N) possesses a significant dipole moment due to the high electronegativity of the nitrogen atom. This leads to strong, directional electrostatic interactions between molecules, which can be a dominant force in the assembly process, influencing the orientation of molecules within an aggregate. acs.org

Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen-bond acceptor, forming C–H⋯N interactions with neighboring molecules. researchgate.net Aryl nitriles have been shown to play a dual role as both hydrogen-bond acceptors and modifiable organic groups, a key feature in programming self-assembly. researchgate.netrsc.org

π-π Stacking: The benzene (B151609) ring is an aromatic system capable of engaging in π-π stacking interactions. These interactions are crucial for the organization of aromatic molecules, including benzonitrile derivatives, often leading to the formation of columnar or layered structures. researchgate.net In some complex systems, offset face-to-face aryl-aryl synthons can assemble one- and three-dimensional supramolecular architectures. soton.ac.uk

Van der Waals Forces: The nonpolar pentyl (-C5H11) chain of 4-pentylbenzonitrile contributes significantly through van der Waals interactions. These forces, while individually weak, become substantial as the alkyl chain length increases, playing a critical role in the packing and stability of the assembled structures. These hydrophobic interactions are crucial for processes occurring in aqueous environments. rug.nl

Metal Coordination: Benzonitrile derivatives can act as ligands, coordinating with metal ions. This interaction can be used to guide the self-assembly of organic ligands into specific and stable nanomaterials with defined geometries and sizes. nih.gov

The final supramolecular structure arises from the interplay of these competing and cooperating forces. researchgate.net The balance between the polar headgroup (benzonitrile) and the nonpolar tail (pentyl group) is characteristic of amphiphilic behavior, which can lead to the formation of micelles, vesicles, or monolayers, depending on the environment.

Hierarchical Self-Assembly in Multicomponent Systems

Hierarchical self-assembly is a sophisticated strategy where pre-assembled molecular structures serve as building blocks for the next level of organization, creating progressively more complex architectures. nih.gov This bottom-up approach is essential for building intricate and functional materials. Benzonitrile derivatives can be integral components in such systems.

The process often begins with the formation of primary structures, such as micelles or small aggregates, driven by the fundamental interactions described previously. These initial subunits can then organize into larger, ordered superstructures. nih.gov For example, research on ABC triblock terpolymers demonstrates a "funnel concept" for directed hierarchical assembly. nih.gov In this method, the polymers are first forced into intermediate subunits in a selective solvent; a subsequent change in solvent conditions triggers the collapse of another block, guiding the subunits to assemble into well-defined multicompartment micelles with specific patch distributions and geometries. nih.gov

In multicomponent systems containing metal ions and ligands, hierarchical assembly can lead to complex formations. nih.gov Benzonitrile derivatives can participate as ligands in metal-coordinated complexes, which then act as the primary building blocks. soton.ac.uk For instance, complexes of bis(pentafluorophenyl)zinc (B155199) with benzonitrile derivatives have been shown to form one- and three-dimensional supramolecular structures through aryl-aryl interactions. soton.ac.uk This demonstrates how specific chemical recognition—in this case, metal-ligand coordination and aromatic stacking—can direct a hierarchical pathway, moving from simple molecules to complex, functional architectures. This strategy avoids kinetic traps and allows for precise control over the final morphology of the nanomaterial. nih.gov

Formation and Characterization of Self-Assembled Monolayers (SAMs) with Benzonitrile Derivatives

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a solid substrate. Alkanethiols on gold are a classic example of this phenomenon, creating a well-defined interface between a bulk material and its environment. researchgate.net Nitrile-terminated molecules can be used to form SAMs with distinct surface properties. acs.org

The formation process involves the chemisorption of molecules with a specific headgroup (like a thiol for a gold surface) that anchors them to the substrate. The backbone of the molecules (e.g., an alkyl chain) and the terminal functional group (e.g., a benzonitrile) then organize via intermolecular interactions to form a dense, and often crystalline, two-dimensional film. researchgate.net

The characterization of these monolayers is crucial to understanding their structure and quality. Key techniques include:

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): These electrochemical methods are used to probe the compactness and defectiveness of SAMs. By measuring the electron transfer to a redox probe in solution, one can assess the insulating quality of the monolayer. Well-ordered SAMs effectively block this electron transfer, while defects and pinholes allow the probe to reach the electrode surface. worktribe.com

Ellipsometry and X-ray Photoelectron Spectroscopy (XPS): These techniques provide information on the thickness and chemical composition of the monolayer.

Contact Angle Goniometry: This measures the wettability of the surface, which is directly related to the chemical nature of the terminal group of the SAM. Nitrile-terminated SAMs exhibit a less hydrophobic character than methyl-terminated ones due to the dipole moment of the nitrile group.

Research comparing nitrile-terminated alkanethiols with their methyl-terminated analogues on gold substrates reveals significant differences in the resulting monolayer structure, as detailed in the table below.

| Property | CH₃-Terminated SAMs | CN-Terminated SAMs | Rationale for Difference |

| Film Thickness | Higher | Lower | The nitrile group's interactions lead to a greater tilt angle of the alkyl chains relative to the surface normal. acs.org |

| Average Chain Tilt Angle (from normal) | Lower | Higher (e.g., ~42.5° on Au) | Strong electrostatic interactions between the polar nitrile groups influence the balance of headgroup-substrate and interchain forces. acs.org |

| Surface Wettability | More Hydrophobic | Less Hydrophobic | Attributed to the dipole moment of the nitrile terminal group and the exposed nitrogen lone pair. |

These findings show that the terminal nitrile group is not merely a passive component but actively directs the structure and properties of the monolayer. acs.org The control over surface properties afforded by nitrile-terminated SAMs makes them valuable in the fabrication of electronic devices and sensors. ossila.com

Supramolecular Polymerization and Formation of Ordered Structures

Supramolecular polymers are chain-like arrays of monomeric units held together by reversible and directional non-covalent interactions, such as hydrogen bonds, π-π stacking, and metal coordination. researchgate.net Unlike conventional polymers, which have covalent backbones, the dynamic nature of supramolecular polymers allows them to be stimuli-responsive and self-healing.

Benzonitrile derivatives can serve as monomers in such polymerization processes. The directional nature of the interactions involving the benzonitrile moiety—specifically dipole-dipole forces and its ability to accept hydrogen bonds—can drive the formation of one-dimensional, ordered structures. researchgate.netsoton.ac.uk For example, studies on bis(aryl nitrile) alkenes have shown that hydrogen-bond-directed self-assembly can lead to an intermolecular [2+2] photodimerization in the solid state, forming a highly ordered tetra(aryl nitrile)cyclobutane product. researchgate.netrsc.org

The formation of these ordered structures can be controlled by external triggers. Phototriggered supramolecular polymerization is a powerful strategy where an inactive monomer (a "pro-monomer") is converted into an active one by light. acs.org This activation can initiate a controlled, or "living," supramolecular polymerization, where the length of the polymer chains can be regulated by the duration of light exposure. acs.org While specific examples involving 4-pentylbenzonitrile are not detailed, the principles derived from related systems, such as those based on azobenzene (B91143) derivatives, highlight the potential for precise control over the assembly process. acs.org The combination of aryl-aryl interactions and other non-covalent forces in systems containing benzonitrile derivatives has been shown to produce well-defined one- and three-dimensional supramolecular architectures. soton.ac.uk

Design of Novel Functional Nanomaterials via Self-Assembly

The principles of self-assembly involving benzonitrile building blocks are being harnessed to design and fabricate a wide range of functional nanomaterials. researchgate.netnih.gov The ability to control molecular arrangement at the nanoscale allows for the creation of materials with tailored electronic, optical, and chemical properties.

In the field of Organic Light-Emitting Diodes (OLEDs), benzonitrile derivatives are used as core components in fluorinated donor-acceptor-donor (D-A-D) compounds. rsc.orgrsc.org The supramolecular packing of these molecules in the solid state, which can be tuned by controlling film preparation conditions, directly influences their photophysical properties, such as thermally activated delayed fluorescence (TADF). rsc.orgrsc.org This control over molecular aggregation allows for the development of OLEDs with tunable and stimuli-responsive emission characteristics. rsc.orgrsc.org

Furthermore, the self-assembly of nanoparticles at liquid-liquid interfaces is an emerging strategy for producing uniform, densely packed two-dimensional arrays. rsc.org These arrays can be transferred to flexible substrates to create enhancing layers for applications like Surface-Enhanced Raman Spectroscopy (SERS). The intermolecular forces, including those provided by functional groups like nitriles, can be used to separate and localize analyte molecules near the enhancing surface. rsc.org This bottom-up approach, driven by the programmable interactions of building blocks like 4-pentylbenzonitrile, opens broad avenues for creating sophisticated nanomaterials for advanced technologies. researchgate.net

Structure Property Relationships and Design Principles for Advanced Benzonitrile Materials

Correlating Molecular Structure of 4-Pentylbenzonitrile and its Analogues with Functional Properties

The functional properties of mesogenic materials like 4-Pentylbenzonitrile are directly governed by their molecular architecture. A typical liquid crystal molecule consists of a rigid core and one or more flexible terminal chains. In 4-Pentylbenzonitrile, the rigid core is the benzonitrile (B105546) group, and the flexible part is the pentyl (C5H11) alkyl chain. This combination of a rigid, polarizable core and a flexible, nonpolar chain is the fundamental structural motif that enables the formation of liquid crystal phases.

The cyano (-C≡N) group is a critical component, imparting a strong dipole moment along the principal molecular axis. This permanent dipole is a key contributor to the positive dielectric anisotropy that is essential for electro-optical switching in nematic liquid crystals. The aromatic ring provides rigidity and polarizability through its π-electron system. The flexible pentyl chain influences the molecule's aspect ratio and modulates the intermolecular forces, which in turn dictates the transition temperatures of the mesophases.

To enhance or modify these properties, analogues of 4-Pentylbenzonitrile have been synthesized. Two of the most well-studied analogues are 4'-Pentyl-4-biphenylcarbonitrile (commonly known as 5CB) and 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5).

4'-Pentyl-4-biphenylcarbonitrile (5CB): In 5CB, the rigid core is extended by adding a second phenyl ring. sigmaaldrich.cn This extension increases the molecule's length and the anisotropy of its polarizability, leading to a more stable nematic phase with a higher clearing point (the temperature at which it transitions to an isotropic liquid) compared to what would be expected for 4-pentylbenzonitrile. wikipedia.org 5CB was one of the first room-temperature nematic liquid crystals discovered and became a benchmark material for display applications. wikipedia.org

The correlation between the structure of these molecules and their liquid crystalline properties is summarized in the table below. The transition from a single phenyl ring to a biphenyl (B1667301) or a cyclohexylphenyl core significantly alters the temperature range of the nematic phase.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight (g/mol) | Mesophase Type | Crystal-Nematic Transition (°C) | Nematic-Isotropic Transition (°C) |

|---|---|---|---|---|---|---|

| 4-Pentylbenzonitrile | - | C12H15N | 173.25 | Nematic (Monotropic) | - | - |

| 4'-Pentyl-4-biphenylcarbonitrile | 5CB | C18H19N | 249.36 | Nematic | 22.5 wikipedia.org | 35.0 wikipedia.org |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | PCH5 | C18H25N | 255.40 | Nematic | 30.0 ossila.com | 54.5 ossila.com |

Rational Design Strategies for Tailoring Mesogenic Behavior

The design of advanced benzonitrile materials with specific mesogenic properties—such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable—is a highly structured process. Rational design strategies leverage the structure-property relationships discussed previously. nih.govnih.gov

Key molecular design strategies include:

Modification of the Flexible Alkyl Chain: The length and parity (odd or even number of carbon atoms) of the alkyl chain have a profound effect on mesogenic behavior. Increasing the chain length generally enhances intermolecular attractions, which tends to stabilize more ordered smectic phases at the expense of the nematic phase. A well-documented phenomenon is the "odd-even effect," where physical properties like transition temperatures and order parameters alternate as the number of carbon atoms in the alkyl chain increases. kashanu.ac.ir This is attributed to the different orientations of the terminal C-C bond relative to the molecular long axis for odd versus even chain lengths.

Introduction of Linking Groups: The nature of the group linking different parts of the rigid core (e.g., ester, imine, azo) influences the molecule's linearity, rigidity, and electronic conjugation. sciensage.info These linkages are crucial in maintaining a calamitic (rod-like) shape and providing thermal stability.

Synthesis of Bimesogenic and Multimesogenic Compounds: Connecting two or more mesogenic units (like benzonitriles) via a flexible spacer creates "dimeric" or "oligomeric" liquid crystals. These materials often exhibit complex phase behavior, including the formation of "twist-bend" nematic phases and an odd-even effect in their properties that is dependent on the length and parity of the flexible spacer. researchgate.net

These strategies allow chemists to fine-tune the molecular architecture to achieve desired thermal ranges and phase types for applications from high-resolution displays to optical sensors. rsc.orgarxiv.org

Engineering of Electro-Optical Responses through Molecular Design

The utility of benzonitrile-based materials in displays and other electro-optic devices stems from the ability to control their optical properties with an external electric field. aip.org Engineering the molecular structure is the key to optimizing this response. The primary parameters of interest are the dielectric anisotropy (Δε), optical anisotropy or birefringence (Δn), and switching speed.

Dielectric Anisotropy (Δε): This parameter is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average molecular orientation. A large, positive Δε is desirable for low-voltage switching in conventional twisted nematic displays. The strong dipole moment of the terminal cyano group in 4-pentylbenzonitrile and its analogues is the single most important design feature for achieving a large positive Δε. mdpi.com Molecules with this feature align their long axes parallel to an applied electric field.

Optical Anisotropy (Δn): Birefringence is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. It is determined by the anisotropy of molecular polarizability. Extending the π-conjugated system of the rigid core, such as moving from a benzonitrile to a cyanobiphenyl structure, increases Δn. kashanu.ac.ir The choice of core dictates the material's suitability for different applications; for example, a moderate Δn is needed for standard displays, while a high Δn is beneficial for other photonic applications. As with thermal properties, an odd-even effect is also observed in the birefringence of homologous series. kashanu.ac.irtandfonline.com

Response Time: Switching speed is critical for display performance. It is influenced by the material's rotational viscosity, elastic constants, and the device's cell gap. From a molecular design perspective, lower viscosity is desired. Introducing saturated rings like cyclohexane (B81311) (as in PCH5) instead of aromatic rings can reduce viscosity. ossila.com Furthermore, exploring alternative switching mechanisms, such as the flexoelectro-optic effect, can lead to microsecond response times, a significant improvement over the millisecond response of conventional nematic devices. soton.ac.ukarxiv.org Design of bimesogenic molecules has been shown to enhance this effect. soton.ac.uk

The table below illustrates the odd-even effect on the calculated properties of a homologous series of cyanobiphenyls, demonstrating how molecular design directly tunes electro-optical parameters.

| Number of Carbons (n) | Parity | HOMO-LUMO Gap (eV) | Birefringence (a.u.) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1 | Odd | 4.98 | 0.291 | 6.41 |

| 2 | Even | 4.93 | 0.288 | 6.48 |

| 3 | Odd | 4.97 | 0.293 | 6.42 |

| 4 | Even | 4.93 | 0.290 | 6.47 |

| 5 | Odd | 4.97 | 0.295 | 6.43 |

Impact of Substituent Effects on Self-Assembly and Polymerization Characteristics

Substituents appended to the core benzonitrile structure have a profound impact not only on the liquid crystalline phase but also on broader self-assembly phenomena and the potential for polymerization.

Self-Assembly: Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. mdpi.com For benzonitrile derivatives, the key interactions are van der Waals forces, π-π stacking, and dipole-dipole interactions.

Side-Chain Effects: The nature of the alkyl or alkoxy chain substituent significantly influences the packing morphology. Linear chains, as in 4-pentylbenzonitrile, promote the calamitic structures needed for nematic and smectic phases. Bulky or branched side chains can disrupt this packing, leading to different assemblies or the suppression of mesomorphism. nih.govrsc.org